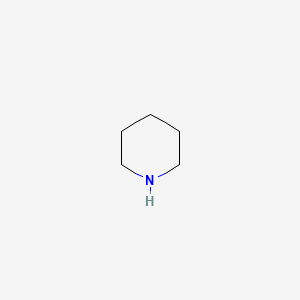

![molecular formula C11H19NO4 B567530 Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate CAS No. 1272412-69-7](/img/structure/B567530.png)

Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-4-5-15-11(6-12)7-14-8-11/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVTOWHCUNUQTLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCOC2(C1)COC2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60719161 | |

| Record name | tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1272412-69-7 | |

| Record name | tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60719161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-Depth Technical Guide: Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate

CAS Number: 1272412-69-7

This technical guide provides a comprehensive overview of tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate, a key building block in the development of therapeutic agents, particularly in the field of targeted protein degradation. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a heterocyclic compound featuring a spirocyclic core. The tert-butoxycarbonyl (Boc) protecting group makes it a versatile intermediate in multi-step organic syntheses.

Table 1: General and Physicochemical Properties

| Property | Value | Source(s) |

| CAS Number | 1272412-69-7 | [1] |

| Molecular Formula | C₁₁H₁₉NO₄ | |

| Molecular Weight | 229.27 g/mol | |

| Appearance | Not explicitly stated, but related compounds are described as colorless to light yellow liquids or white solids. | [2] |

| Storage | Room temperature. |

Synthesis and Experimental Protocols

The synthesis of the parent scaffold, 2,5-dioxa-8-azaspiro[3.5]nonane, has been described in the patent literature. The introduction of the Boc protecting group is a standard procedure in organic chemistry.

General Synthetic Approach for the Spirocyclic Core

A plausible synthetic route to the core structure involves a multi-step sequence starting from 3-((benzylamino)methyl)oxetan-3-ol. The key steps include:

-

Acylation: Reaction of the starting material with chloroacetyl chloride in the presence of a base.

-

Intramolecular Cyclization: Formation of the spirocyclic ring system.

-

Reduction: Reduction of a carbonyl group.

-

Deprotection: Removal of the benzyl protecting group via catalytic hydrogenation to yield the free amine.

-

Boc Protection: The resulting secondary amine of the spirocycle is then protected with di-tert-butyl dicarbonate (Boc₂O) to afford the title compound.

A detailed experimental protocol for a similar synthesis is outlined in patent literature and involves the following general steps.

Experimental Protocol: Synthesis of the 2,5-dioxa-8-azaspiro[3.5]nonane scaffold

-

Step 1: N-Acylation

-

3-((benzylamino)methyl)oxetan-3-ol is dissolved in a suitable solvent like dichloromethane.

-

A base, such as triethylamine, is added.

-

The mixture is cooled, and chloroacetyl chloride is added dropwise.

-

The reaction is stirred until completion, monitored by an appropriate technique like Thin Layer Chromatography (TLC).

-

The product is isolated and purified.

-

-

Step 2: Intramolecular Cyclization

-

The product from Step 1 is dissolved in an anhydrous solvent like tetrahydrofuran under an inert atmosphere.

-

A strong base, such as n-butyllithium, is added at low temperature.

-

The reaction is allowed to proceed until cyclization is complete.

-

The product is worked up and purified.

-

-

Step 3: Reduction

-

The cyclized product is dissolved in an anhydrous solvent like tetrahydrofuran under an inert atmosphere.

-

A reducing agent, such as lithium aluminum hydride, is added.

-

The reaction is stirred until the reduction is complete.

-

The reaction is carefully quenched, and the product is isolated.

-

-

Step 4: Deprotection

-

The reduced product is subjected to catalytic hydrogenation using a catalyst like palladium on carbon to remove the benzyl group.

-

-

Step 5: Boc Protection

-

The resulting amine is reacted with di-tert-butyl dicarbonate in the presence of a base to yield this compound.

-

Applications in Drug Discovery and Development

This compound is primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs) . PROTACs are heterobifunctional molecules that induce the degradation of specific target proteins by hijacking the cell's ubiquitin-proteasome system.

Role as a PROTAC Linker

A PROTAC molecule consists of three components: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The nature of the linker is critical for the efficacy of the PROTAC, as it dictates the spatial orientation of the POI and the E3 ligase, which is crucial for the formation of a productive ternary complex and subsequent ubiquitination and degradation of the POI.

The 2,5-dioxa-8-azaspiro[3.5]nonane scaffold offers a rigid and defined three-dimensional structure that can be advantageous in optimizing the linker length and geometry for effective ternary complex formation. The Boc-protected nitrogen allows for straightforward deprotection and subsequent coupling to either the POI-binding ligand or the E3 ligase ligand.

Logical Workflow for PROTAC Synthesis using this compound

Caption: A generalized workflow for the synthesis of a PROTAC molecule.

Signaling Pathway: PROTAC-Mediated Protein Degradation

The ultimate biological function of a PROTAC containing this linker is to induce the degradation of a target protein. This process is a key signaling pathway in cellular homeostasis and can be co-opted for therapeutic benefit.

Caption: The mechanism of action for a PROTAC-mediated protein degradation pathway.

Safety and Handling

-

Hazard Statements (potential): May cause skin irritation, serious eye irritation, and respiratory irritation.

-

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

Use in a well-ventilated area.

-

Avoid breathing dust/fume/gas/mist/vapors/spray.

-

Wash hands thoroughly after handling.

-

It is imperative to consult the supplier-specific SDS upon receipt of the compound and to handle it in a laboratory setting with appropriate personal protective equipment (PPE) and engineering controls.

Conclusion

This compound is a valuable chemical entity for researchers in the field of drug discovery, particularly for those developing PROTACs. Its rigid spirocyclic core provides a unique scaffold for linker design, potentially enabling the development of highly potent and selective protein degraders. While detailed physicochemical and toxicological data are yet to be widely published, its utility as a synthetic building block is evident from its commercial availability and its classification as a "Protein Degrader Building Block". Further research into the application of this linker in various PROTAC designs is anticipated to expand its role in the development of novel therapeutics.

References

An In-Depth Technical Guide to the Synthesis of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis pathway for tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate, a valuable spirocyclic building block in medicinal chemistry and drug discovery. This document details the synthetic route, experimental protocols, and quantitative data to facilitate its preparation in a laboratory setting.

Synthesis Pathway Overview

The synthesis of this compound is achieved through a five-step reaction sequence starting from 3-((benzylamino)methyl)oxetan-3-ol. The pathway involves N-acylation, intramolecular cyclization to form the spirocyclic core, reduction of the resulting lactam, deprotection of the benzyl group, and a final N-Boc protection.

Caption: Synthesis pathway for this compound.

Quantitative Data Summary

The following table summarizes the key quantitative data for each step of the synthesis.

| Step | Reaction | Reagents & Solvents | Reaction Time | Temperature | Yield |

| 1 | N-Acylation | Chloroacetyl chloride, Triethylamine, Dichloromethane | 4-48 h | -10°C to RT | High |

| 2 | Intramolecular Cyclization | Sodium hydride, Tetrahydrofuran | 1-5 h | 0°C to RT | Good |

| 3 | Lactam Reduction | Lithium aluminum hydride, Tetrahydrofuran | 4 h | 25°C | Moderate |

| 4 | Deprotection | Palladium on carbon, Hydrogen, Methanol | 8-20 h | 20-50°C | Near-quantitative |

| 5 | N-Boc Protection | Di-tert-butyl dicarbonate, Triethylamine, Dichloromethane | 2-12 h | Room Temperature | High |

Detailed Experimental Protocols

Step 1: Synthesis of N-benzyl-2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamide (Compound 2)

-

To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) in dichloromethane (DCM), add triethylamine (2.0 eq).

-

Cool the mixture to -10°C to 0°C in an ice-salt bath.

-

Slowly add a solution of chloroacetyl chloride (1.1 eq) in DCM to the reaction mixture, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 4 to 48 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and separate the organic layer.

-

Wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one (Compound 3)

-

In an inert atmosphere, suspend sodium hydride (NaH) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0°C in an ice bath.

-

Slowly add a solution of N-benzyl-2-chloro-N-((3-hydroxyoxetan-3-yl)methyl)acetamide (1.0 eq) in anhydrous THF to the NaH suspension.

-

Stir the reaction mixture at 0°C for 1 hour and then allow it to warm to room temperature, stirring for an additional 1 to 5 hours.

-

Monitor the cyclization by TLC.

-

Once the reaction is complete, carefully quench the excess NaH by the slow addition of water at 0°C.

-

Extract the product with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

-

The crude product can be used in the next step without further purification or can be purified by column chromatography.

Step 3: Synthesis of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane (Compound 4)

-

Under an inert atmosphere, add lithium aluminum hydride (LiAlH₄) (2.0 eq) to anhydrous THF and cool to 0°C.[1]

-

Slowly add a solution of 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonan-9-one (1.0 eq) in anhydrous THF to the LiAlH₄ suspension.[1]

-

After the addition, allow the reaction mixture to warm to 25°C and stir for 4 hours.[1]

-

Monitor the reduction by TLC.

-

Upon completion, cool the reaction to 0°C and quench sequentially by the slow addition of water, followed by 1N aqueous NaOH solution, and then more water.

-

Stir the resulting mixture for 30 minutes, then filter through a pad of celite, washing the filter cake with ethyl acetate.

-

Concentrate the filtrate to obtain the crude product.

Step 4: Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5)

-

Dissolve 8-benzyl-2,5-dioxa-8-azaspiro[3.5]nonane in methanol.

-

Add palladium on carbon (Pd/C) catalyst to the solution.

-

Hydrogenate the mixture under a hydrogen atmosphere (20-100 psi) for 8 to 20 hours at a temperature of 20-50°C.

-

Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, filter the mixture through celite to remove the catalyst and wash the filter cake with methanol.

-

Concentrate the filtrate under reduced pressure to yield 2,5-dioxa-8-azaspiro[3.5]nonane.

Step 5: Synthesis of this compound

-

Dissolve 2,5-dioxa-8-azaspiro[3.5]nonane (1.0 eq) in dichloromethane (DCM).

-

Add triethylamine (1.2-1.5 eq) to the solution and stir for 5-10 minutes at room temperature.

-

Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 eq) dropwise to the stirring solution.

-

Stir the reaction mixture at room temperature for 2-12 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, wash the reaction mixture with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

-

Purify the final product by column chromatography on silica gel if necessary.

Experimental Workflow

Caption: Experimental workflow for the synthesis of the target compound.

References

Spectroscopic Profile of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate (CAS Number: 1272412-69-7). The information presented herein is essential for the characterization and quality control of this compound in research and development settings. This document includes tabulated summaries of predicted Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, detailed experimental protocols for spectroscopic analysis, and a workflow diagram for logical relationships in spectroscopic data acquisition and interpretation.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Structure:

Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound based on its chemical structure and general principles of spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.6 | s | 4H | -O-CH₂- (oxetane ring) |

| ~ 3.6 | s | 4H | -N-CH₂- (piperidine ring) |

| 1.47 | s | 9H | -C(CH₃)₃ (Boc group) |

| ~ 1.8 | s | 2H | -CH₂- (piperidine ring) |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 155 | C=O (carbamate) |

| ~ 80 | -C(CH₃)₃ (quaternary) |

| ~ 75 | -O-CH₂- (oxetane ring) |

| ~ 60 | Spiro carbon |

| ~ 45 | -N-CH₂- (piperidine ring) |

| ~ 35 | -CH₂- (piperidine ring) |

| 28.4 | -C(CH₃)₃ (methyls) |

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electrospray Ionization, ESI)

| m/z | Ion |

| 230.13 | [M+H]⁺ |

| 252.11 | [M+Na]⁺ |

| 174.09 | [M - C₄H₉O + H]⁺ |

| 130.08 | [M - Boc + H]⁺ |

Infrared (IR) Spectroscopy

Table 4: Predicted IR Absorption Data (Thin Film)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 2975 | Strong | C-H stretch (alkane) |

| ~ 1690 | Strong | C=O stretch (carbamate) |

| ~ 1160 | Strong | C-O stretch (ether and ester) |

| ~ 980 | Medium | Oxetane ring vibration |

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy

-

Sample Preparation: A 5-10 mg sample of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Data Acquisition: The solution is transferred to a 5 mm NMR tube. ¹H and ¹³C NMR spectra are recorded on a 500 MHz spectrometer.

-

¹H NMR Parameters: A standard pulse sequence is used with a spectral width of 16 ppm, an acquisition time of 2 seconds, and a relaxation delay of 5 seconds.

-

¹³C NMR Parameters: A proton-decoupled pulse sequence is used with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed, phased, and baseline corrected using appropriate software. Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Mass Spectrometry

-

Sample Preparation: A 1 mg/mL solution of the compound is prepared in methanol.

-

Instrumentation: A high-resolution mass spectrometer equipped with an electrospray ionization (ESI) source is used.

-

Data Acquisition: The sample solution is infused into the ESI source at a flow rate of 5 µL/min. The mass spectrum is acquired in positive ion mode over a mass range of m/z 50-500.

-

Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: A small drop of the neat compound is placed between two potassium bromide (KBr) plates to create a thin film.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for analysis.

-

Data Acquisition: The IR spectrum is recorded over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean KBr plates is also recorded and subtracted from the sample spectrum.

-

Data Analysis: The major absorption bands in the spectrum are identified and assigned to their corresponding functional group vibrations.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound.

Caption: General workflow for spectroscopic analysis of an organic compound.

References

The Ascendance of Oxetane-Containing Spirocycles in Modern Medicinal Chemistry: A Technical Guide

For Immediate Release

Shanghai, China – December 26, 2025 – In the relentless pursuit of novel therapeutics with enhanced efficacy and superior physicochemical properties, medicinal chemists are increasingly turning their attention to the innovative use of oxetane-containing spirocycles. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, biological activity, and structure-activity relationships (SAR) of this promising class of compounds. The strategic incorporation of the spirocyclic oxetane motif has demonstrated remarkable potential in overcoming prevalent challenges in drug discovery, including metabolic instability and poor solubility.

The Oxetane Advantage in Spirocyclic Scaffolds

The four-membered oxetane ring, when incorporated into a spirocyclic framework, imparts a unique three-dimensionality and polarity to molecules.[1][2][3] This structural feature serves as a valuable bioisosteric replacement for more common functionalities like gem-dimethyl and carbonyl groups.[3][4] The benefits of this substitution are multifaceted, often leading to significant improvements in aqueous solubility, metabolic stability, and a reduction in lipophilicity, all of which are critical parameters in the development of viable drug candidates.[1][3][4]

Synthesis of Oxetane-Containing Spirocycles: Key Methodologies

The construction of oxetane-containing spirocycles can be achieved through several synthetic strategies. A common and effective approach involves the use of 3-oxetanone as a versatile building block.

General Procedure for the Synthesis of 3-Oxetanone-Derived N-Propargyl Spirooxazolidines:

This one-pot, four-component cascade reaction is a highly atom-economic method for generating spirooxazolidines.[5]

Experimental Protocol:

-

To a vial equipped with a magnetic stir bar, add the substituted 1,2-amino alcohol (0.55 mmol), 37% aqueous formaldehyde solution (0.50 mmol), and 3-oxetanone (0.55 mmol).

-

Add the terminal alkyne (0.40 mmol), CuBr₂ (10 mol%), and TFA (20 mol%).

-

Add hexane (2 mL) as the solvent.

-

Seal the vial and stir the reaction mixture at 80 °C for 10 hours.

-

After the reaction is complete, quench the reaction by adding a saturated NaHCO₃ solution.

-

Extract the mixture with ethyl acetate.

-

Combine the organic layers and dry over sodium sulfate.

-

Concentrate the solution under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (200–300 mesh) to afford the desired spirooxazolidine product.[5]

Caption: A generalized workflow for the synthesis of N-propargyl spirooxazolidines.

Caption: Synthesis of N-propargyl spirooxazolidines.

Synthesis of Spirocyclic Oxetane-Fused Benzimidazoles via Oxidative Cyclization:

This method provides access to more complex, fused heterocyclic systems.[1][6]

Experimental Protocol:

-

Dissolve the o-cycloalkylaminoacetanilide precursor (e.g., 0.44 mmol) in formic acid (20 mL).

-

Add Oxone® (3 equivalents, e.g., 1.32 mmol).

-

Stir the mixture at 40 °C for 6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, evaporate the solvent under reduced pressure.

-

Add water (30 mL) to the residue and neutralize with solid sodium carbonate (Na₂CO₃).

-

Extract the aqueous layer with dichloromethane (CH₂Cl₂; 3 x 10 mL).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

-

Purify the crude product by column chromatography to yield the desired spirocyclic oxetane-fused benzimidazole.[1]

Impact on Physicochemical Properties and Biological Activity: A Quantitative Look

The introduction of an oxetane-containing spirocycle can profoundly influence a molecule's properties. The following tables summarize the comparative data for several classes of inhibitors, highlighting the advantages of this structural motif.

Matrix Metalloproteinase-13 (MMP-13) Inhibitors

MMP-13 is a key enzyme in the degradation of cartilage and a target for osteoarthritis therapies.[7] The replacement of a methyl group with an oxetane unit in MMP-13 inhibitors has been shown to improve metabolic stability and aqueous solubility while maintaining potent inhibitory activity.[7][8]

| Compound | R Group | MMP-13 Kᵢ (nM)[7] | Metabolic Stability (t½ in HLM, min)[7] | Aqueous Solubility (µM)[7] |

| 35 | -CH₃ | 2.7 | < 5 | 10 |

| 36 | -Oxetane | 10 | > 120 | 150 |

| 37 | -Oxetane | 12 | > 120 | > 200 |

HLM: Human Liver Microsomes

Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors

IDO1 is a crucial enzyme in cancer immunotherapy. The incorporation of an oxetane moiety has led to the discovery of potent and metabolically stable IDO1 inhibitors.[9]

| Compound | R Group | IDO1 IC₅₀ (nM)[9] | hIDO1 Ki (nM)[9] | Human Hepatocyte Clearance (µL/min/10⁶ cells)[9] |

| Analog A | -Cyclobutane | 50 | 25 | 20 |

| Analog B | -Oxetane | 10 | 5 | 5 |

mTOR Inhibitors

The mammalian target of rapamycin (mTOR) is a key regulator of cell growth and proliferation, making it an attractive target for cancer therapy.[7] Oxetane-containing compounds have emerged as potent and selective mTOR inhibitors.

| Compound | R Group | mTOR Kᵢ (nM)[7] | Antiproliferative Activity (PC3 cells, EC₅₀, nM)[7] |

| 44 | -CH(OH)CH₃ | 15 | 150 |

| 45 | -Oxetane | 5 | 50 |

| 46 (GNE-555) | -Oxetane (optimized) | 1.5 | 29 |

Aldehyde Dehydrogenase 1A (ALDH1A) Inhibitors

ALDH1A enzymes are implicated in cancer stem cell survival and drug resistance. Oxetane-containing compounds have been developed as potent inhibitors of the ALDH1A subfamily.[7]

| Compound | R Group | ALDH1A1 IC₅₀ (µM)[7] | Metabolic Stability (t½ in HLM, min)[7] |

| 5 (CM39) | -Aryl | 0.9 | < 10 |

| 6 | -Oxetane | 0.08 - 0.25 | > 60 |

Respiratory Syncytial Virus (RSV) Inhibitors

The strategic incorporation of an oxetane spiro-fused piperidine moiety has led to the discovery of potent inhibitors of the RSV L protein.[10]

| Compound | R Group | RSV L Protein EC₅₀ (nM) |

| 57 (AZ-27) | -Oxetane spiro-fused piperidine | 10 |

| Analog C | -1-methylazetidine | > 1000 |

| Analog D | -1-acetylazetidine | > 1000 |

| Analog E | -tetrahydropyran | > 1000 |

Signaling and Metabolic Pathways

The introduction of an oxetane-containing spirocycle can influence not only the interaction with the primary therapeutic target but also the metabolic fate of the drug.

mTOR Signaling Pathway

mTOR is a central node in a complex signaling network that responds to various upstream signals, including growth factors and nutrients.[11] Dual PI3K/mTOR inhibitors containing oxetane spirocycles can effectively block this pathway, which is often dysregulated in cancer.

Caption: Simplified mTOR signaling pathway and the inhibitory action of oxetane-containing spirocyclic dual PI3K/mTOR inhibitors.

Metabolic Pathway Diversion

A significant advantage of incorporating oxetane rings is the potential to direct drug metabolism away from the cytochrome P450 (CYP450) system, which is a major source of drug-drug interactions.[12] Oxetanes can be metabolized by microsomal epoxide hydrolase (mEH), offering an alternative clearance pathway.

Caption: Diversion of drug metabolism from CYP450 to mEH pathways by incorporating an oxetane-containing spirocycle.

Conclusion

The strategic incorporation of oxetane-containing spirocycles represents a significant advancement in medicinal chemistry. This approach offers a powerful tool to modulate the physicochemical and pharmacokinetic properties of drug candidates, leading to compounds with improved solubility, enhanced metabolic stability, and potent biological activity. As our understanding of the synthesis and biological impact of these unique scaffolds continues to grow, we can anticipate the development of a new generation of innovative therapeutics for a wide range of diseases.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. mdpi.com [mdpi.com]

- 7. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Matrix Metalloproteinase 13 Inhibitors for Modulation of Osteoclastogenesis: Enhancement of Solubility and Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Oxetane Promise Delivered: Discovery of Long-Acting IDO1 Inhibitors Suitable for Q3W Oral or Parenteral Dosing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. DNA-Encoded Library Screen Identifies Novel Series of Respiratory Syncytial Virus Polymerase Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. Directing the Metabolism of Drugs Away from CYP450: The Use of Oxetane Rings [scirp.org]

The Cornerstone of Modern Organic Synthesis: A Technical Guide to Boc-Protected Amines

For Researchers, Scientists, and Drug Development Professionals

In the intricate landscape of organic synthesis, particularly in the realms of pharmaceutical and peptide chemistry, the strategic use of protecting groups is paramount to achieving complex molecular architectures. Among these, the tert-butoxycarbonyl (Boc) group stands as one of the most versatile and widely employed protecting groups for amines.[1] Its popularity stems from a combination of reliable installation, stability across a broad spectrum of reaction conditions, and facile, selective removal under acidic conditions.[1][2] This technical guide provides an in-depth exploration of the function and application of Boc-protected amines as indispensable building blocks, complete with quantitative data, detailed experimental protocols, and mechanistic visualizations to aid researchers in its effective implementation.

Core Principles of the Boc Protecting Group

The primary role of the Boc group is to temporarily mask the nucleophilic and basic properties of primary and secondary amines, thus preventing them from engaging in undesirable side reactions during a synthetic sequence.[2] The most common reagent for this transformation is di-tert-butyl dicarbonate (Boc₂O), also known as Boc anhydride.[3] This reaction converts the amine into a carbamate, which is significantly less reactive.

A pivotal advantage of the Boc group is its orthogonality to other common amine protecting groups. It remains stable under the basic conditions used to cleave the 9-fluorenylmethoxycarbonyl (Fmoc) group and is resistant to the catalytic hydrogenation conditions required to remove the benzyloxycarbonyl (Cbz) group.[2] This orthogonality is a cornerstone of modern synthetic strategies, enabling the selective deprotection and modification of different functional groups within a complex molecule.[4][5]

Data Presentation: A Quantitative Comparison

The efficiency of both the protection and deprotection of amines using the Boc group is influenced by the substrate, solvent, temperature, and choice of reagents. The following tables summarize typical conditions and reported yields for these critical transformations.

Table 1: Boc Protection of Primary Amines - A Comparative Analysis of Reaction Conditions

| Substrate | Reagents & Conditions | Time | Yield (%) | Reference(s) |

| Various Amines | (Boc)₂O (1.1 eq), H₂O/Acetone (9.5:0.5), RT | 8-12 min | 90-98% | [6][7] |

| Primary Amine | (Boc)₂O (1.1 eq), Solvent-free, RT | Varies | High | [6] |

| Amino Acid | (Boc)₂O, Base (e.g., NaOH, TEA), RT | Varies | High | [6] |

| Aniline | (Boc)₂O, Yttria-zirconia catalyst, MeCN, reflux | 3 h | Excellent | [8] |

| 1,2,3,6-Tetrahydropyridine | (Boc)₂O (1.0 eq), THF, 0°C to RT | Overnight | 89% | [9] |

Table 2: A Comparative Overview of Boc Deprotection Methods

| Deprotection Method | Reagent(s) | Typical Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Advantages | Disadvantages |

| Acidic Cleavage | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 - RT | 0.5 - 4 h | 90-99% | Fast, efficient, and widely applicable.[1][4] | Harsh conditions can cleave other acid-labile groups; potential for t-butylation side reactions.[1][10] |

| Acidic Cleavage | Hydrochloric Acid (HCl) | Dioxane, Ethyl Acetate | 0 - RT | 0.5 - 16 h | 85-98% | Cost-effective and readily available; often more selective than TFA.[4][11] | Can be corrosive; dioxane is a hazardous solvent.[4] |

| Lewis Acid Catalysis | Iron(III) Chloride (FeCl₃) | CH₂Cl₂ | RT | 45 min - 1.5 h | ~99% | Mild, catalytic, and selective; avoids strong acids.[12] | Requires a metal catalyst. |

| Thermal Deprotection | Boiling Water | Water | 100°C | 10-15 min | High | "Green" alternative, avoiding strong acids and organic solvents.[4] | Requires high temperatures which may not be suitable for all substrates.[11] |

| Solid-Phase Supported Acid | Silica supported ethyl benzene sulfonic acid | Dichloromethane (DCM) | 100°C (Microwave) | 10 min | Good to Excellent | Simplified purification via a catch-and-release mechanism.[13] | Requires specialized solid-phase reagents and microwave heating. |

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

Experimental Protocols

The following are detailed methodologies for key experiments involving Boc-protected amines.

Protocol 1: General Procedure for N-Boc Protection of a Primary Amine

Materials:

-

Primary amine (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.1-1.5 equiv)

-

Solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM), Acetonitrile, or a mixture of H₂O/THF)

-

Base (optional but recommended, e.g., Triethylamine (TEA), Sodium Bicarbonate (NaHCO₃), or 4-Dimethylaminopyridine (DMAP)) (1.5-3.0 equiv)

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve the primary amine and base (if used) in the chosen solvent. Stir at room temperature for 5 minutes until all solids are dissolved.[14]

-

Reaction: Cool the reaction mixture to 0°C in an ice bath. Add di-tert-butyl dicarbonate (Boc₂O) to the solution, either in one portion or dropwise if the reaction is exothermic.[14]

-

Stirring: Stir the reaction mixture at 0°C for at least 2 hours, then allow it to warm to room temperature and continue stirring for an additional 4-12 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC).[14][15]

-

Workup: Once the reaction is complete, if an aqueous/organic solvent mixture was used, remove the organic solvent under reduced pressure. Extract the resulting aqueous residue with an organic solvent like dichloromethane or ethyl acetate (e.g., 3 x 20 mL).[14]

-

Washing: Wash the combined organic layers with deionized water (2 x 10 mL) and then with brine (1 x 10 mL).[14]

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the N-Boc protected amine. For many substrates, this procedure yields a product of high purity without further purification.[7][14]

Protocol 2: General Procedure for N-Boc Deprotection using Trifluoroacetic Acid (TFA)

Materials:

-

N-Boc protected amine (1.0 equiv)

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA) (10-20 equiv, often used as a 20-50% v/v solution in DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Setup: Dissolve the N-Boc protected amine in dichloromethane (DCM) in a round-bottom flask.[11]

-

Reagent Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve the desired final concentration (e.g., 25-50% v/v).[11]

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 30 minutes to 4 hours. The reaction is typically rapid. Monitor the progress by TLC or LC-MS.[1][16]

-

Solvent Removal: Upon completion, remove the solvent and excess TFA under reduced pressure. Co-evaporation with a solvent like toluene can aid in the removal of residual TFA.[15]

-

Workup and Neutralization: Dissolve the residue in an appropriate organic solvent (e.g., ethyl acetate) and wash with a saturated aqueous solution of sodium bicarbonate to neutralize any remaining acid.[16]

-

Isolation: Wash the organic layer with brine, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo to obtain the deprotected amine.[16]

Conclusion

The tert-butoxycarbonyl (Boc) protecting group is an indispensable tool in the arsenal of the synthetic chemist. Its predictable reactivity, well-defined stability profile, and the mild conditions required for its removal have solidified its position in both academic research and industrial drug development.[2] A thorough understanding of the underlying mechanisms, quantitative aspects of its stability and cleavage, and the nuances of experimental protocols are paramount for its successful and efficient application. This guide provides a solid foundation for researchers and drug development professionals to effectively harness the power of Boc-protected amines in the synthesis of novel and complex molecules that drive scientific innovation.

References

- 1. benchchem.com [benchchem.com]

- 2. Synthesis of 3-(substitutedthiocarbamide)-aniline derivatives from di-tert-butyl dicarbonate (BoC) protected 3-chloroaniline | GSC Biological and Pharmaceutical Sciences [gsconlinepress.com]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. Boc-Protected Amino Groups [organic-chemistry.org]

- 6. benchchem.com [benchchem.com]

- 7. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. beilstein-journals.org [beilstein-journals.org]

- 10. benchchem.com [benchchem.com]

- 11. benchchem.com [benchchem.com]

- 12. digital.csic.es [digital.csic.es]

- 13. data.biotage.co.jp [data.biotage.co.jp]

- 14. bachem.com [bachem.com]

- 15. benchchem.com [benchchem.com]

- 16. benchchem.com [benchchem.com]

Structural Elucidation of Novel Azaspiro[3.5]nonane Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The azaspiro[3.5]nonane scaffold has emerged as a privileged structural motif in modern medicinal chemistry, offering a unique three-dimensional architecture that can lead to compounds with improved potency, selectivity, and pharmacokinetic properties. This technical guide provides an in-depth overview of the structural elucidation of novel azaspiro[3.5]nonane derivatives, with a focus on their synthesis, spectroscopic characterization, and biological significance. Detailed experimental protocols for the synthesis and characterization of these compounds are presented, alongside a comprehensive analysis of their spectroscopic data. Furthermore, this guide illustrates a key signaling pathway associated with bioactive azaspiro[3.5]nonane derivatives, providing context for their application in drug discovery.

Introduction

Azaspirocycles are a class of bicyclic compounds containing a spirocyclic junction with at least one nitrogen atom in one of the rings. The rigid, three-dimensional nature of these scaffolds provides a distinct advantage in drug design by enabling precise spatial orientation of substituents, which can enhance binding affinity and selectivity for biological targets. Among these, the azaspiro[3.5]nonane core, featuring a piperidine ring fused to a cyclobutane ring through a shared nitrogen atom, has garnered significant interest. Derivatives of this scaffold have shown promise in various therapeutic areas, including metabolic disorders and oncology.

The unambiguous determination of the structure of novel azaspiro[3.5]nonane derivatives is paramount for understanding their structure-activity relationships (SAR) and for ensuring the quality and reproducibility of biological studies. This guide outlines the key analytical techniques and experimental workflows employed in the structural elucidation of this important class of molecules.

General Synthetic Strategies

The synthesis of the azaspiro[3.5]nonane core and its derivatives can be achieved through various synthetic routes. A common and effective method involves a multi-step sequence starting from readily available materials.

Synthesis of a Key Intermediate: tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate

A foundational intermediate for the synthesis of a variety of 7-substituted azaspiro[3.5]nonane derivatives is tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate. The synthesis generally proceeds as follows:

-

Cyclization: A first cyclization reaction is carried out between appropriate starting materials in the presence of an acid binding agent, a phase transfer catalyst, and an iodo metal salt to yield a cyclic intermediate.

-

Second Cyclization: The intermediate from the first step undergoes a second cyclization reaction, often employing a reducing agent like lithium aluminum hydride, to form the azaspiro[3.5]nonane ring system.

This two-step method provides an efficient route to the core structure with good overall yields.

Diversification of the Azaspiro[3.5]nonane Scaffold

With the core structure in hand, further diversification can be achieved through various chemical transformations. For instance, the synthesis of 7-amino-2-azaspiro[3.5]nonane derivatives can be accomplished by:

-

Reductive Amination: The ketone of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate can be subjected to reductive amination with an appropriate amine source and a reducing agent to introduce the amino group at the 7-position.

-

Amide Coupling: The resulting amino group can then be acylated with various carboxylic acids or their activated derivatives to generate a library of amide compounds.

The following diagram illustrates a general workflow for the synthesis and structural elucidation of novel azaspiro[3.5]nonane derivatives.

Spectroscopic Characterization

The structural elucidation of newly synthesized azaspiro[3.5]nonane derivatives relies on a combination of modern spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for the de novo structural determination of organic molecules. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for the unambiguous assignment of the molecular structure.

¹H NMR Spectroscopy: Provides information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. Key signals for the azaspiro[3.5]nonane core typically appear in the aliphatic region of the spectrum. The chemical shifts and coupling constants of the protons on the cyclobutane and piperidine rings are characteristic of the scaffold.

¹³C NMR Spectroscopy: Reveals the number of different types of carbon atoms in the molecule. The chemical shift of each carbon provides insight into its hybridization and electronic environment. The spiro carbon atom typically shows a characteristic signal.

The following table summarizes the ¹H and ¹³C NMR data for a representative 7-substituted azaspiro[3.5]nonane derivative.

Table 1: ¹H and ¹³C NMR Data for a Representative 7-Substituted Azaspiro[3.5]nonane Derivative

| Position | ¹H Chemical Shift (δ, ppm) | Multiplicity | J (Hz) | ¹³C Chemical Shift (δ, ppm) |

| 2, 6 | 3.50-3.70 | m | - | 45.2 |

| 3, 5 | 1.60-1.75 | m | - | 28.9 |

| 4 | - | - | - | 35.1 (spiro) |

| 7 | 4.10-4.20 | m | - | 50.5 |

| 8, 12 | 1.80-1.95 | m | - | 32.1 |

| 9, 11 | 2.05-2.20 | m | - | 25.8 |

| 10 | 1.70-1.85 | m | - | 21.3 |

| N-H | 7.50 | br s | - | - |

| Substituent... | ... | ... | ... | ... |

Note: Data is representative and will vary depending on the specific substituents.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) is particularly valuable for confirming the molecular formula of a novel derivative. The fragmentation pattern observed in the mass spectrum can also provide structural information.

Table 2: Mass Spectrometry Data for a Representative 7-Substituted Azaspiro[3.5]nonane Derivative

| Ionization Mode | m/z (calculated) | m/z (found) | Formula |

| ESI+ | [M+H]⁺ | [M+H]⁺ value | CₓHᵧN₂O₂ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. Characteristic absorption bands can confirm the presence of key structural features such as N-H bonds, C=O bonds in amides or ketones, and aromatic rings if present in the substituents.

Table 3: IR Spectroscopy Data for a Representative 7-Substituted Azaspiro[3.5]nonane Derivative

| Functional Group | Wavenumber (cm⁻¹) | Intensity |

| N-H (stretch) | 3300-3500 | Medium |

| C-H (aliphatic stretch) | 2850-3000 | Strong |

| C=O (amide I) | 1630-1680 | Strong |

| N-H (bend) | 1550-1640 | Medium |

X-ray Crystallography

For derivatives that can be obtained in a crystalline form, single-crystal X-ray crystallography provides the most definitive structural information. It allows for the precise determination of bond lengths, bond angles, and the absolute stereochemistry of the molecule. This technique is invaluable for validating the structures proposed by spectroscopic methods and for understanding the three-dimensional conformation of the molecule, which is crucial for computational modeling and drug design.

Biological Activity and Signaling Pathway

Many novel azaspiro[3.5]nonane derivatives have been investigated for their biological activity. A significant area of research has been their development as agonists for G protein-coupled receptor 119 (GPR119). GPR119 is a promising therapeutic target for the treatment of type 2 diabetes and obesity.

Activation of GPR119 in pancreatic β-cells and intestinal L-cells leads to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This, in turn, potentiates glucose-stimulated insulin secretion and promotes the release of incretin hormones such as glucagon-like peptide-1 (GLP-1). The dual action of GPR119 agonists makes them an attractive approach for improving glucose homeostasis.

The following diagram illustrates the GPR119 signaling pathway initiated by an azaspiro[3.5]nonane-based agonist.

Experimental Protocols

General Procedure for the Synthesis of 7-Amido-2-azaspiro[3.5]nonane Derivatives

Step 1: Reductive Amination To a solution of tert-butyl 7-oxo-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in a suitable solvent (e.g., methanol), is added an ammonium salt (e.g., ammonium acetate, 10 eq). The mixture is stirred at room temperature for 1 hour. A reducing agent (e.g., sodium cyanoborohydride, 1.5 eq) is then added portion-wise, and the reaction is stirred at room temperature overnight. The reaction is quenched, and the product, tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate, is isolated and purified by standard procedures.

Step 2: Amide Coupling To a solution of the appropriate carboxylic acid (1.2 eq) in a suitable solvent (e.g., DMF), is added a coupling agent (e.g., HATU, 1.2 eq) and a base (e.g., DIPEA, 3.0 eq). The mixture is stirred at room temperature for 10 minutes. A solution of tert-butyl 7-amino-2-azaspiro[3.5]nonane-2-carboxylate (1.0 eq) in the same solvent is then added, and the reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is isolated by aqueous workup and purified by column chromatography.

Step 3: Boc Deprotection The Boc-protected amide from Step 2 is dissolved in a suitable solvent (e.g., dichloromethane), and an acid (e.g., trifluoroacetic acid) is added. The reaction is stirred at room temperature until the deprotection is complete. The solvent and excess acid are removed under reduced pressure, and the final product is purified as necessary.

General Procedure for NMR Sample Preparation

Approximately 5-10 mg of the purified azaspiro[3.5]nonane derivative is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. The sample is vortexed to ensure complete dissolution.

General Procedure for Mass Spectrometry Analysis

Samples are prepared by dissolving a small amount of the compound in a suitable solvent (e.g., methanol, acetonitrile) to a concentration of approximately 1 mg/mL. The solution is then infused into the mass spectrometer, or injected into an LC-MS system, for analysis.

General Procedure for IR Spectroscopy Analysis

A small amount of the solid sample is placed on the diamond crystal of an ATR-FTIR spectrometer, and the spectrum is recorded. Alternatively, a KBr pellet of the sample can be prepared.

Conclusion

The structural elucidation of novel azaspiro[3.5]nonane derivatives is a critical step in the advancement of drug discovery programs targeting various diseases. This technical guide has outlined the key synthetic strategies and analytical methodologies employed in the characterization of this important class of compounds. The combination of NMR spectroscopy, mass spectrometry, and IR spectroscopy provides a powerful toolkit for determining the structure of these molecules, with X-ray crystallography offering definitive proof when suitable crystals can be obtained. The understanding of their structure and biological activity, such as their role as GPR119 agonists, will continue to drive the development of new and improved therapeutics based on the versatile azaspiro[3.5]nonane scaffold.

Exploring the Chemical Space of 3D-Shaped Spirocyclic Fragments: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The exploration of novel chemical space is a cornerstone of modern drug discovery. In the quest for molecules with enhanced potency, selectivity, and improved physicochemical properties, there has been a significant shift away from flat, sp²-rich aromatic compounds towards more three-dimensional (3D) scaffolds.[1] Among these, spirocyclic fragments have emerged as a particularly promising class of building blocks.[2][3] Their inherent rigidity and unique 3D geometries allow for precise projection of substituents into protein binding pockets, offering a powerful tool to modulate biological activity and overcome challenges associated with traditional flat molecules.[1][2] This technical guide provides an in-depth exploration of the chemical space of 3D-shaped spirocyclic fragments, detailing their synthesis, physicochemical properties, and application in drug discovery workflows.

The Physicochemical Advantage of Spirocyclic Fragments

The incorporation of a spirocyclic core into a molecule confers several advantageous physicochemical properties compared to their non-spirocyclic or aromatic counterparts. A key descriptor in this regard is the fraction of sp³ hybridized carbons (Fsp³), a measure of a molecule's three-dimensionality.[3] An increased Fsp³ count is often correlated with improved clinical success due to better solubility, reduced promiscuity, and enhanced metabolic stability.[1][3] Spirocycles, by their very nature, possess a high Fsp³ character.[3]

Below are tables summarizing the comparative physicochemical properties of representative spirocyclic fragments and their corresponding non-spirocyclic analogues.

Table 1: Comparison of Physicochemical Properties of Spiro[3.3]heptane Derivatives and their Phenyl/Cyclohexane Analogues

| Compound/Fragment | Structure | Fsp³ | cLogP | Aqueous Solubility (Predicted) | Metabolic Stability (t½ in human liver microsomes) |

| Spirocyclic Analogues | |||||

| trans-Spiro[3.3]heptane derivative of Sonidegib | Structure not available in search results | Higher than phenyl analogue | 6.0 | Favorable | 47 min |

| cis-Spiro[3.3]heptane derivative of Sonidegib | Structure not available in search results | Higher than phenyl analogue | 6.0 | Favorable | 11 min |

| Non-Spirocyclic Analogues | |||||

| Sonidegib (contains phenyl ring) | Structure not available in search results | Lower than spirocyclic analogues | 6.8 | Less favorable | 93 min |

| Cyclohexane derivative | Structure not available in search results | Variable | Generally lower than spirocyclic analogues | Generally favorable | Variable |

Data synthesized from multiple sources indicating general trends and specific examples where available.

Table 2: Physicochemical Properties of aza-Spirocycles vs. Common Heterocycles

| Property | aza-Spirocycle (e.g., aza-spiro[3.3]heptane) | Piperidine | Morpholine |

| Fsp³ | High | Moderate | Moderate |

| Calculated logP (cLogP) | Generally Lower | Variable | Low |

| Aqueous Solubility | Generally Higher | Good | High |

| Basicity (pKa of conjugate acid) | Generally Higher | ~11 | ~8.5 |

| Metabolic Stability | Generally Improved | Variable | Generally stable |

This table represents generalized trends observed for these classes of compounds.[1]

Experimental Protocols for the Synthesis of Spirocyclic Fragments

The synthesis of spirocyclic fragments often presents unique challenges due to the formation of a quaternary spirocenter. However, several robust methodologies have been developed to access these valuable scaffolds. One of the most powerful techniques is the [3+2] cycloaddition reaction, which allows for the efficient construction of heterocyclic spirocycles.[2][4]

Protocol 1: Synthesis of Spiro-Isoxazolines via 1,3-Dipolar Cycloaddition

This protocol describes a general procedure for the synthesis of spiro-isoxazolines through the [3+2] cycloaddition of an in situ generated nitrile oxide with an exocyclic methylene lactam.

Materials:

-

Exocyclic methylene lactam (dipolarophile)

-

Appropriate hydroxymoyl chloride (nitrile oxide precursor)

-

Triethylamine (Et₃N)

-

Chloroform (CHCl₃)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

-

Hexane and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve the exocyclic methylene lactam (1.0 eq) and the hydroxymoyl chloride (1.0 eq) in chloroform.

-

Addition of Base: Prepare a solution of triethylamine (1.1 eq) in chloroform. Add this solution dropwise to the reaction mixture over a period of 24 hours at room temperature. The slow addition is crucial to maintain a low concentration of the unstable nitrile oxide, which is generated in situ.

-

Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, wash the reaction mixture with water to remove triethylammonium chloride. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

-

Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to obtain the desired spiro-isoxazoline product.[5]

-

Characterization: Characterize the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Synthesis of Spiro[3.3]heptane Derivatives

This protocol outlines a general approach to the synthesis of functionalized spiro[3.3]heptane building blocks, which can serve as valuable starting materials for more complex molecules.

Materials:

-

3-Oxocyclobutane-1-carboxylic acid

-

(Methoxymethyl)triphenylphosphonium chloride

-

Potassium tert-butoxide

-

Lithium aluminum hydride (LAH)

-

Benzyl bromide (BnBr)

-

Sodium hydride (NaH)

-

meta-Chloroperoxybenzoic acid (m-CPBA)

-

Trimethylsulfoxonium iodide

-

Palladium on carbon (Pd/C)

-

Hydrogen gas (H₂)

-

Appropriate solvents (e.g., THF, DCM, DMF)

Procedure:

-

Wittig Olefination: React 3-oxocyclobutane-1-carboxylic acid with (methoxymethyl)triphenylphosphonium chloride and potassium tert-butoxide to form the corresponding exocyclic enol ether.

-

Reduction: Reduce the carboxylic acid functionality to a primary alcohol using a suitable reducing agent like lithium aluminum hydride.

-

Protection: Protect the alcohol as a benzyl ether using benzyl bromide and a base such as sodium hydride.

-

Epoxidation: Treat the exocyclic alkene with m-CPBA to form the corresponding epoxide.

-

Corey-Chaikovsky Epoxide Expansion: React the epoxide with the ylide generated from trimethylsulfoxonium iodide and sodium hydride to form the second cyclobutane ring, thus creating the spiro[3.3]heptane core.

-

Deprotection: Remove the benzyl protecting group by catalytic hydrogenation using Pd/C and H₂ to yield the functionalized spiro[3.3]heptane alcohol. This product can then be further elaborated.

This is a generalized multi-step synthesis; specific conditions and reagents may vary depending on the desired substitution pattern.

Visualizing Workflows in Spirocyclic Fragment Discovery

Graphviz diagrams are provided below to illustrate key workflows in the exploration and utilization of spirocyclic fragments.

Fragment-Based Drug Discovery (FBDD) Workflow

The following diagram outlines the iterative process of fragment-based drug discovery, a powerful method for identifying lead compounds.

Caption: A typical workflow for fragment-based drug discovery (FBDD).

Diversity-Oriented Synthesis (DOS) for Spirocyclic Fragment Libraries

This diagram illustrates a diversity-oriented synthesis approach, which is often employed to generate libraries of structurally diverse spirocyclic fragments for screening.[6]

Caption: A workflow for diversity-oriented synthesis of spirocyclic fragments.

Conclusion

The exploration of the chemical space of 3D-shaped spirocyclic fragments offers a promising avenue for the discovery of novel therapeutics. Their unique structural and physicochemical properties provide a distinct advantage in navigating the complexities of biological targets. By leveraging robust synthetic methodologies and integrating them into modern drug discovery workflows like fragment-based drug discovery and diversity-oriented synthesis, researchers can unlock the full potential of these fascinating molecular architectures. This guide serves as a foundational resource for scientists and drug development professionals seeking to harness the power of spirocyclic fragments in their research endeavors.

References

- 1. A three-component [3 + 2]-cycloaddition/elimination cascade for the synthesis of spirooxindole-pyrrolizines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. Cycloaddition Strategies for the Synthesis of Diverse Heterocyclic Spirocycles for Fragment‐Based Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. Route to three-dimensional fragments using diversity-oriented synthesis - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Fundamental Reactivity of the 2,5-Dioxa-8-azaspiro[3.5]nonane Core

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The 2,5-dioxa-8-azaspiro[3.5]nonane core (CAS: 1184185-17-8) is a novel scaffold with limited published data on its fundamental reactivity.[1][2] This guide provides a comprehensive overview of its known synthesis and a predictive analysis of its reactivity based on the constituent functional groups—a secondary amine and a strained spirocyclic ether system analogous to an oxetane. The experimental protocols and quantitative data for reactions other than the core synthesis are illustrative and based on established principles of organic chemistry.

Introduction to the 2,5-Dioxa-8-azaspiro[3.5]nonane Core

The 2,5-dioxa-8-azaspiro[3.5]nonane scaffold is a unique three-dimensional structure of interest in medicinal chemistry and organic synthesis.[1][3] Its architecture combines a piperidine ring, containing a secondary amine at the 8-position, with a four-membered oxetane-like ring. The spirocyclic fusion point imparts significant conformational rigidity. The key reactive centers are the nucleophilic secondary amine and the strained ether system, which is susceptible to ring-opening reactions.[4][5] The molecular formula is C₆H₁₁NO₂.[6][7] This guide will explore the known synthesis of this core and its predicted chemical behavior.

Synthesis of the Core Scaffold

The synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane has been described in patent literature, outlining a four-step process starting from 3-((benzylamino)methyl)oxetan-3-ol.[1] This process involves the formation of an amide, an intramolecular cyclization to form the spirocyclic core, a reduction, and a final deprotection step.

Synthetic Workflow Diagram

The overall synthetic pathway is illustrated below.

Caption: Synthetic pathway for 2,5-dioxa-8-azaspiro[3.5]nonane.[1]

Experimental Protocol: Synthesis of 2,5-Dioxa-8-azaspiro[3.5]nonane

The following protocol is adapted from the disclosed synthesis method.[1]

Step 1: Amide Formation

-

To a solution of 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq) and triethylamine (2.0 eq) in dichloromethane, chloroacetyl chloride (1.1 eq) is added dropwise while maintaining the temperature below 10 °C.

-

The reaction is allowed to warm to room temperature and stirred for 16 hours.

-

Upon completion, the reaction mixture is worked up to isolate the intermediate amide (Compound 2).

Step 2: Intramolecular Cyclization

-

Under an inert atmosphere, the amide intermediate (Compound 2) is dissolved in a suitable solvent (e.g., anhydrous THF).

-

A strong base such as sodium hydride or n-butyl lithium is added, and the mixture is stirred to induce self-cyclization, forming the spirocyclic lactam (Compound 3).

Step 3: Reduction

-

Under an inert atmosphere, a solution of the cyclized intermediate (Compound 3) in anhydrous tetrahydrofuran is added to a suspension of a reducing agent like lithium aluminum hydride (2.0 eq).

-

The reaction is stirred at 25 °C for 4 hours.

-

The reaction is carefully quenched with aqueous NaOH to yield the N-benzylated spiro-core (Compound 4).

Step 4: Deprotection

-

The N-benzyl protected compound (Compound 4) is subjected to catalytic hydrogenation to remove the benzyl group, yielding the final 2,5-dioxa-8-azaspiro[3.5]nonane (Compound 5).

-

The final product can be isolated as its salt (e.g., oxalate) for improved stability and handling.[1]

Fundamental Reactivity of the Core

The reactivity of the 2,5-dioxa-8-azaspiro[3.5]nonane core is dominated by two key features: the secondary amine at the N8 position and the strained four-membered ring. This duality allows for two primary classes of reactions: N-functionalization and ring-opening.

Logical Flow for Reactivity Exploration

The choice of reagents and conditions will determine the reaction pathway, as outlined in the diagram below.

Caption: Decision diagram for the selective functionalization of the spiro-core.

N-Functionalization Reactions

The secondary amine is a versatile handle for introducing a wide range of substituents while preserving the core spirocyclic structure.

Predicted Reactivity Data for N-Functionalization

The following table summarizes the predicted outcomes for common N-functionalization reactions. Yields are illustrative estimates based on reactions with similar secondary amines.

| Reaction Type | Reagents | Solvent | Temp. (°C) | Predicted Yield (%) |

| N-Alkylation | Iodomethane, K₂CO₃ | DMF | 25 | 85-95 |

| Benzyl bromide, K₂CO₃ | ACN | 60 | 80-90 | |

| N-Acylation | Acetyl chloride, Et₃N | DCM | 0 to 25 | 90-98 |

| Benzoyl chloride, Pyridine | DCM | 25 | 88-95 | |

| N-Arylation | 4-Fluoronitrobenzene, K₂CO₃ | DMSO | 100 | 75-85 |

| Phenylboronic acid, Cu(OAc)₂, Pyridine | DCM | 25 | 60-75 | |

| Reductive Amination | Acetone, NaBH(OAc)₃ | DCE | 25 | 80-90 |

| Benzaldehyde, NaBH(OAc)₃ | DCE | 25 | 75-85 |

Ring-Opening Reactions

The inherent ring strain of the oxetane-like portion of the spirocycle (estimated at ~25 kcal/mol for oxetane) makes it susceptible to ring-opening reactions, providing a pathway to more complex, functionalized piperidines.[4] The regioselectivity of these reactions is governed by steric and electronic effects.[5]

Predicted Reactivity Data for Ring-Opening Reactions

The table below outlines predicted conditions and outcomes for ring-opening reactions.

| Reaction Type | Reagents | Solvent | Temp. (°C) | Predicted Outcome |

| Acid-Catalyzed (Strong Nu) | HCl, Methanol | Methanol | 25 | Attack at the more substituted carbon (electronic control) |

| Acid-Catalyzed (Weak Nu) | Acetic Acid | Toluene | 80 | Acetate addition product |

| Lewis Acid-Catalyzed | TiCl₄, Allyltrimethylsilane | DCM | -78 to 25 | Allylation at the spiro-carbon |

| Nucleophilic (Strong Nu) | Phenyl lithium | THF | 0 | Attack at the less substituted carbon (steric control) |

Experimental Protocol: Illustrative Acid-Catalyzed Ring Opening

This protocol is a representative example of how the spiro-core might be subjected to ring-opening.

-

The 2,5-dioxa-8-azaspiro[3.5]nonane core (1.0 eq) is dissolved in methanol.

-

A catalytic amount of concentrated hydrochloric acid (0.1 eq) is added.

-

The reaction is stirred at room temperature for 12-24 hours, monitored by TLC or LC-MS.

-

Upon completion, the reaction is neutralized with a mild base (e.g., saturated NaHCO₃ solution).

-

The product, a functionalized piperidine derivative, is extracted and purified by column chromatography.

Conclusion

The 2,5-dioxa-8-azaspiro[3.5]nonane core is a promising scaffold for chemical biology and drug discovery. Its fundamental reactivity is characterized by a dichotomy between reactions at the secondary amine, which preserve the core, and ring-opening reactions that destroy the spiro-oxetane motif to create highly functionalized piperidines. The synthetic route to the core has been established, and its subsequent functionalization can be predicted with high confidence based on the known chemistry of secondary amines and strained ethers. Further experimental validation is required to fully elucidate the reactivity landscape of this intriguing molecule.

References

- 1. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]

- 2. 2,5-Dioxa-8-aza-spiro[3,5]nonane | CAS 1184185-17-8 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. Buy 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane [smolecule.com]

- 4. BJOC - Oxetanes: formation, reactivity and total syntheses of natural products [beilstein-journals.org]

- 5. Selective Ring-Opening reactions of Unsymmetric Oxetanes [manu56.magtech.com.cn]

- 6. 2,5-Dioxa-8-azaspiro[3.5]nonane | C6H11NO2 | CID 46840058 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. PubChemLite - 2,5-dioxa-8-azaspiro[3.5]nonane (C6H11NO2) [pubchemlite.lcsb.uni.lu]

A Technical Guide to Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate: Commercial Availability, Purity, and Synthetic Methodologies

Introduction

Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate, with CAS number 1272412-69-7, is a heterocyclic organic compound featuring a spirocyclic core. This structure, which combines oxetane and piperidine rings, makes it a valuable building block in medicinal chemistry and drug discovery. Its unique three-dimensional arrangement provides a scaffold for developing novel therapeutic agents. This guide provides an in-depth overview of its commercial availability, typical purity levels, and a plausible synthetic pathway based on established chemical principles for related compounds.

Commercial Availability and Purity

This compound is available from various chemical suppliers. The purity of the commercially available compound is generally high, suitable for research and development purposes. The table below summarizes the availability and purity from a selection of vendors.

| Supplier | Purity | Available Quantities |

| Vertex AI Search | min 97% | 100 mg[1] |

| Novachemistry | >97% | Inquiry for pack size[2] |

| CP Lab Safety | 95% | 250 mg[3] |

| Laibo Chem | Not Specified | 250 mg[4] |

Synthetic Workflow

A logical synthetic approach would involve the acylation of a suitable precursor, followed by an intramolecular cyclization to form the spirocyclic lactam, reduction of the lactam, and finally, protection of the secondary amine.

Caption: Generalized synthetic workflow for this compound.

Experimental Protocols

The following are detailed, plausible experimental protocols for the key steps in the synthesis of this compound, adapted from methodologies for similar compounds.[5][6]

Step 1: N-Acylation of 3-((benzylamino)methyl)oxetan-3-ol

-

Dissolve the precursor, 3-((benzylamino)methyl)oxetan-3-ol, in a suitable solvent such as dichloromethane (DCM) in a round-bottom flask.

-

Cool the solution to 0°C in an ice bath.

-

Add a base, such as triethylamine, to the solution.

-

Slowly add chloroacetyl chloride dropwise to the reaction mixture while maintaining the temperature at 0°C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, monitored by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated intermediate.

Step 2: Intramolecular Cyclization

-

Dissolve the N-acylated intermediate in an anhydrous solvent like tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to 0°C.

-

Carefully add a strong base, such as sodium hydride (NaH), portion-wise to the solution.

-

Allow the reaction mixture to warm to room temperature and stir for an extended period (e.g., 16-24 hours) to facilitate the intramolecular cyclization.[6]

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, carefully quench the excess base with water or a saturated ammonium chloride solution.

-

Extract the spirocyclic lactam product with an appropriate organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to obtain the crude product.

Step 3: Lactam Reduction

-

In a separate flask, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH4), in anhydrous THF under an inert atmosphere.

-

Cool the suspension to 0°C.

-

Dissolve the crude spirocyclic lactam from the previous step in anhydrous THF and add it dropwise to the LiAlH4 suspension.

-

After the addition is complete, allow the reaction to stir at room temperature for several hours.

-

Carefully quench the reaction by the sequential addition of water and a sodium hydroxide solution.

-

Filter the resulting mixture and wash the solid with THF.

-

Concentrate the filtrate to yield the reduced spirocyclic amine.

Step 4: Deprotection (Removal of Benzyl Group)

-

Dissolve the product from the previous step in a solvent such as methanol or ethanol.

-

Add a palladium on carbon (Pd/C) catalyst.

-

Subject the mixture to catalytic hydrogenation under a hydrogen atmosphere (typically 20-100 psi) until the deprotection is complete.[6]

-

Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate to obtain the deprotected spirocyclic amine.

Step 5: Boc Protection

-

Dissolve the deprotected amine in a solvent such as dichloromethane.

-

Add a base (e.g., triethylamine or diisopropylethylamine).

-

Add di-tert-butyl dicarbonate (Boc anhydride) to the mixture.

-

Stir the reaction at room temperature for several hours until the starting material is consumed (monitored by TLC).

-

Wash the reaction mixture with water and brine.

-

Dry the organic layer, filter, and concentrate to yield the crude final product.

Purification Workflow

Purification of the intermediates and the final product is crucial to obtain the desired compound with high purity. A typical purification workflow would involve extraction and column chromatography.

Caption: General purification workflow using column chromatography.

Applications in Drug Development

While specific signaling pathways involving this compound are not detailed in the provided search results, its structural motifs are of significant interest in drug discovery. Spirocyclic systems are known to provide conformational rigidity and novel three-dimensional structures that can lead to improved binding affinity and selectivity for biological targets. As a "Protein Degrader Building Block"[1], this compound is likely used in the synthesis of Proteolysis Targeting Chimeras (PROTACs) or other novel therapeutic modalities.

Conclusion

References

- 1. calpaclab.com [calpaclab.com]

- 2. Novachemistry-product-info [novachemistry.com]

- 3. calpaclab.com [calpaclab.com]

- 4. tert-Butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate , Package: 250mg , Laibo Chem - orionprodutoscientificos [orionprodutoscientificos.com.br]

- 5. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]

- 6. Buy 8-Methyl-2,5-dioxa-9-azaspiro[3.5]nonane [smolecule.com]

Methodological & Application

Application Notes and Protocols for Boc-Deprotection of Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the deprotection of the tert-butyloxycarbonyl (Boc) group from Tert-butyl 2,5-dioxa-8-azaspiro[3.5]nonane-8-carboxylate. The Boc protecting group is widely used for amines in organic synthesis due to its stability in various conditions and its straightforward removal under acidic conditions.[1][2] The following sections detail common acidic deprotection methods that are applicable to the target molecule.

General Overview of Boc-Deprotection

The removal of the Boc group is typically achieved through acid-catalyzed hydrolysis.[3] The mechanism involves protonation of the carbonyl oxygen of the Boc group, followed by cleavage of the tert-butyl-oxygen bond to form a stable tert-butyl cation and a carbamic acid intermediate. This intermediate readily decarboxylates to yield the free amine and carbon dioxide.[4][5]

Commonly used acidic reagents for this transformation include trifluoroacetic acid (TFA) and hydrochloric acid (HCl).[3][6] The choice of acid and solvent can be critical to the success of the deprotection, especially when other acid-sensitive functional groups are present in the molecule.

Data Summary of General Boc-Deprotection Protocols

| Protocol | Reagent | Solvent | Temperature (°C) | Time (h) | Work-up | Potential Yield (%) | Potential Purity (%) |

| 1 | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | 0 to RT | 1 - 4 | Neutralization with base (e.g., NaHCO₃), extraction | >90 | High |

| 2 | Hydrochloric Acid (HCl) | Dioxane | RT | 1 - 16 | Solvent evaporation, trituration or crystallization | >90 | High |

| 3 | Hydrochloric Acid (HCl) | Methanol (MeOH) | RT | 2 - 4 | Solvent evaporation | >90 | High |

Experimental Protocols

The following are detailed, step-by-step protocols for the Boc-deprotection of an amine, which can be applied to this compound.

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This is a very common and generally effective method for Boc deprotection.[1][7]

Materials:

-

This compound

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar